

13C NMR Characterization of Cyclobutyl(cyclopropyl)methanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Cyclobutyl(cyclopropyl)methanol*

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This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of **cyclobutyl(cyclopropyl)methanol**. Due to the absence of direct experimental spectral data for this specific compound in publicly available literature, this guide presents predicted 13C NMR chemical shifts based on the analysis of structurally analogous compounds, namely cyclopropylmethanol and cyclobutanol. Furthermore, detailed experimental protocols for acquiring 13C NMR data and a logical workflow for the characterization process are provided.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for **cyclobutyl(cyclopropyl)methanol** are summarized in Table 1. These predictions are derived from the known chemical shifts of cyclopropylmethanol and cyclobutanol, considering the expected electronic and steric effects of substituting a cyclopropyl group with a cyclobutyl group on the carbinol carbon.

Table 1: Predicted 13C NMR Chemical Shifts for **Cyclobutyl(cyclopropyl)methanol**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
Carbinol Carbon (-CHOH)	75 - 85	In cyclobutanol, the carbinol carbon appears around 68 ppm. The presence of an additional cyclopropyl group is expected to cause a downfield shift.
Cyclopropyl CH	10 - 20	In cyclopropylmethanol, the methine carbon of the cyclopropyl ring attached to the carbinol carbon is around 15 ppm. A similar shift is expected here.
Cyclopropyl CH ₂	0 - 10	The methylene carbons of the cyclopropyl ring in cyclopropylmethanol are highly shielded and appear at very low chemical shifts (around 3 ppm).
Cyclobutyl CH	30 - 40	In cyclobutanol, the alpha-carbons to the hydroxyl group are around 35 ppm. A similar environment is present in the target molecule.
Cyclobutyl CH ₂ (β)	15 - 25	The beta-carbons in cyclobutanol appear around 19 ppm.
Cyclobutyl CH ₂ (γ)	~13	The gamma-carbon in cyclobutanol has a chemical shift of approximately 13 ppm.

Experimental Protocols

A standard protocol for the ^{13}C NMR characterization of a small organic molecule like **cyclobutyl(cyclopropyl)methanol** is detailed below.

1. Sample Preparation

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common and suitable solvent for small, non-polar to moderately polar organic molecules. Other deuterated solvents such as acetone- d_6 , DMSO- d_6 , or benzene- d_6 can be used depending on the sample's solubility and to avoid solvent signal overlap with signals of interest.
- **Concentration:** Dissolve approximately 10-50 mg of the purified **cyclobutyl(cyclopropyl)methanol** in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent by the manufacturer or can be added separately.

2. NMR Spectrometer Setup and Data Acquisition

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **Experiment:** A standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
- **Acquisition Parameters:**
 - **Pulse Width (P1):** A 30° or 45° pulse angle is typically used to allow for faster repetition rates.
 - **Relaxation Delay (D1):** A delay of 1-2 seconds is generally sufficient for most carbons in a small molecule.
 - **Acquisition Time (AQ):** Typically around 1-2 seconds.

- Number of Scans (NS): A sufficient number of scans (ranging from hundreds to thousands) should be acquired to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of ^{13}C chemical shifts for organic molecules.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing and Analysis

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: A baseline correction is applied to obtain a flat baseline.
- Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
- Peak Picking and Integration: The chemical shift of each peak is determined. While integration of ^{13}C NMR spectra is not as straightforward as in ^1H NMR due to relaxation effects, the relative peak intensities can provide some qualitative information.
- Spectral Assignment: The predicted chemical shifts in Table 1, along with knowledge of general ^{13}C NMR chemical shift trends, can be used to assign the observed peaks to the specific carbon atoms in the **cyclobutyl(cyclopropyl)methanol** molecule. Advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment.

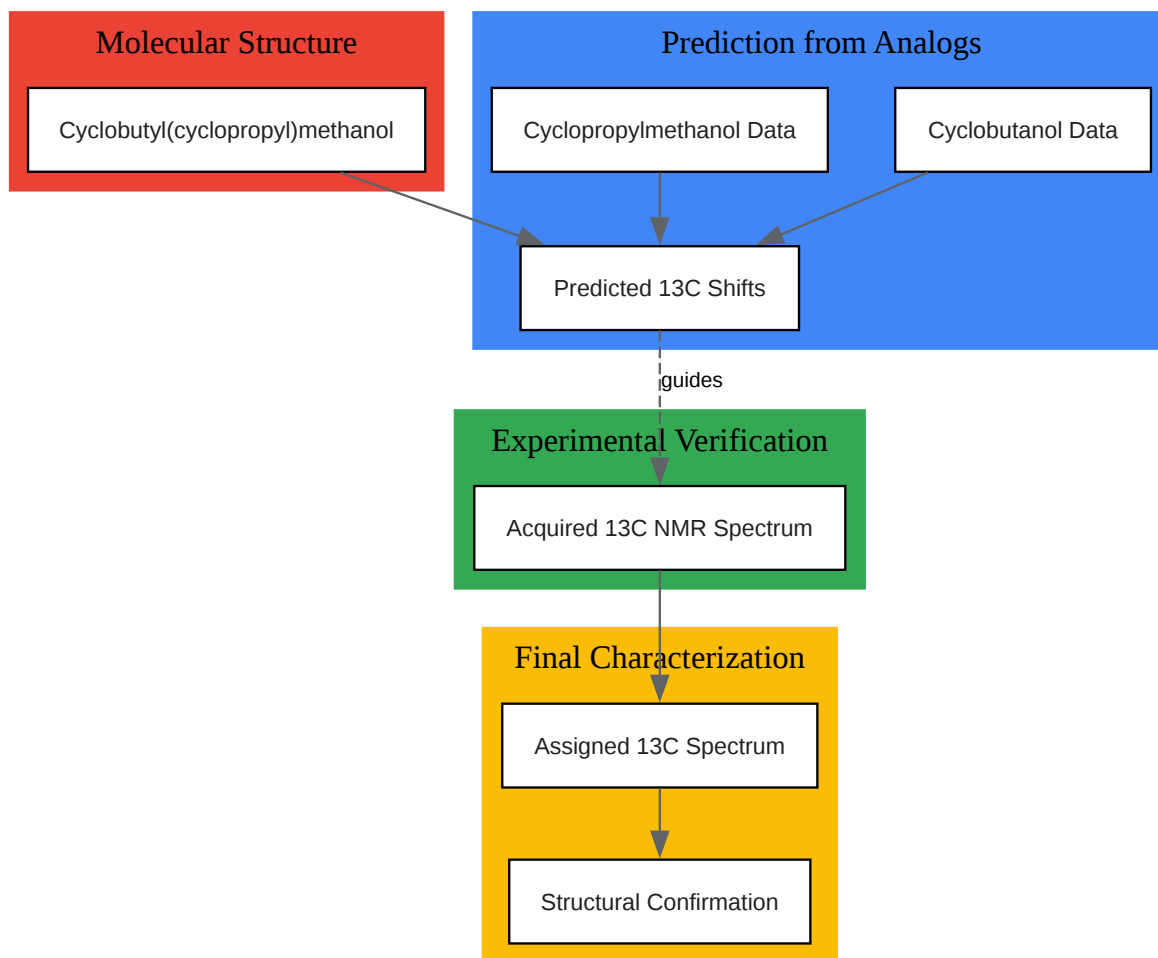
Mandatory Visualizations

The following diagrams illustrate the logical workflow for the ^{13}C NMR characterization of **cyclobutyl(cyclopropyl)methanol**.



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Caption: Experimental workflow for ^{13}C NMR characterization.



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